molecular formula C13H9ClFN3O B14966590 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B14966590
M. Wt: 277.68 g/mol
InChI Key: YMQMTSPGYLOKBC-CAOOACKPSA-N
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Description

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 2-chloro-6-fluorobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:

2-chloro-6-fluorobenzaldehyde+pyridine-4-carbohydrazideN’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-4-carbohydrazide\text{2-chloro-6-fluorobenzaldehyde} + \text{pyridine-4-carbohydrazide} \rightarrow \text{N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-4-carbohydrazide} 2-chloro-6-fluorobenzaldehyde+pyridine-4-carbohydrazide→N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-4-carbohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to antiproliferative effects in cancer cells and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of both chlorine and fluorine atoms in its structure. These halogen atoms can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar Schiff base hydrazones .

Properties

Molecular Formula

C13H9ClFN3O

Molecular Weight

277.68 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H9ClFN3O/c14-11-2-1-3-12(15)10(11)8-17-18-13(19)9-4-6-16-7-5-9/h1-8H,(H,18,19)/b17-8+

InChI Key

YMQMTSPGYLOKBC-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=NC=C2)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=NC=C2)F

Origin of Product

United States

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